molecular formula C10H19NO4S B15499306 tert-Butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate

tert-Butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate

Cat. No.: B15499306
M. Wt: 249.33 g/mol
InChI Key: ZZKUQLFEADJCDZ-UHFFFAOYSA-N
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Description

tert-Butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a carbamate-protected trans -cyclobutane-1,3-diamine scaffold, a structure known for its utility in constructing conformationally constrained molecules . The sulfonyl group offers a versatile handle for further synthetic elaboration, making it a potential intermediate for the development of novel therapeutic agents. Compounds with the tert-butyl carbamate (Boc) group are widely used in pharmaceutical research. The Boc group serves as a common protecting group for amines, enhancing compound stability during synthetic sequences . It is important to note that the tert-butyl moiety can be subject to metabolism by cytochrome P450 enzymes, a consideration for the design of compounds with improved metabolic stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheet prior to use.

Properties

IUPAC Name

tert-butyl N-(3-methylsulfonylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-7-5-8(6-7)16(4,13)14/h7-8H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKUQLFEADJCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, molecular weights, and commercial availability:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Suppliers Key Features
tert-Butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate Methylsulfonyl (-SO₂CH₃) 2145004-83-5 C₁₀H₁₉NO₄S* ~273.38 (calculated) 2 Strong electron-withdrawing group; potential for nucleophilic substitution
tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate Methylamino (-NHCH₃) 2168236-44-8 C₁₁H₂₂N₂O₂ 214.31 6 Basic amine; 97% purity; used in coupling reactions
tert-Butyl (trans-3-aminocyclobutyl)carbamate Amine (-NH₂) N/A C₉H₁₈N₂O₂ 186.25 N/A Reactive intermediate; precursor to benzo[d]thiazol-2-yl derivatives
tert-Butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate Hydroxymethyl (-CH₂OH) 167081-37-0 C₁₀H₁₉NO₃ 201.26 1 Polar group; storage at 2–8°C; H302 hazard (harmful if swallowed)
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate Dibenzylamino (-N(CH₂Ph)₂) 1356087-56-3 C₂₃H₃₀N₂O₂ 366.50 1 Bulky substituent; acute toxicity (H302), skin/eye irritation (H315, H319)
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate Chlorosulfonyl (-SO₂Cl) 877964-32-4 C₉H₁₅ClNO₄S 268.74 1 Reactive toward amines; used in sulfonamide synthesis

Q & A

Q. What are the recommended synthetic routes for tert-butyl (trans-3-(methylsulfonyl)cyclobutyl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions using palladium catalysts (e.g., BrettPhos Precatalyst) with sodium tert-butoxide as a base in aprotic solvents like 1,4-dioxane under inert atmospheres . Optimization includes:
  • Temperature control (e.g., 50°C for 30 minutes to minimize side reactions).
  • Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography.
  • Monitoring reaction progress via TLC or LC-MS.
    For methylsulfonyl introduction, oxidation of thioether intermediates using oxidizing agents like mCPBA or hydrogen peroxide is common .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Spectroscopy : 1^1H/13^13C NMR to confirm cyclobutyl ring geometry (trans-configuration) and methylsulfonyl group integration .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%); retention time comparison against standards .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragment patterns .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Storage : Protect from moisture and light; store under argon at 2–8°C in sealed amber vials .
  • Decomposition Risks : Avoid strong acids/bases (may cleave the carbamate) or prolonged exposure to oxygen (risk of sulfonyl group oxidation) .
  • Handling : Use gloveboxes for air-sensitive steps; monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or biological activity?

  • Methodological Answer :
  • DFT Calculations : Predict cyclobutyl ring strain and methylsulfonyl group electronic effects on nucleophilic substitution sites .
  • Molecular Docking : Screen derivatives against enzymatic targets (e.g., kinases) to prioritize synthesis .
  • MD Simulations : Assess conformational flexibility in solvent environments (e.g., water/DMSO mixtures) .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., stereochemical discrepancies)?

  • Methodological Answer :
  • Control Experiments : Replicate conditions with chiral HPLC to isolate enantiomers .
  • Kinetic Studies : Vary temperature/pH to identify rate-determining steps influencing stereoselectivity .
  • Cross-Validation : Compare 1^1H NMR coupling constants (e.g., J = 8–10 Hz for trans-cyclobutane) with X-ray crystallography data .

Q. What mechanistic insights explain the methylsulfonyl group’s impact on cyclobutyl ring conformation and reactivity?

  • Methodological Answer :
  • Steric Effects : The sulfonyl group imposes 1,3-diaxial strain, flattening the cyclobutane ring and increasing electrophilicity at adjacent carbons .
  • Electronic Effects : Sulfone’s electron-withdrawing nature polarizes the ring, enhancing susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling) .

Q. How do solvent polarity and catalyst selection impact Buchwald-Hartwig amination efficiency?

  • Methodological Answer :
  • Solvent Screening : Use polar aprotic solvents (e.g., DMF) to stabilize Pd intermediates; avoid coordinating solvents (e.g., THF) .
  • Catalyst Optimization : Test Pd0^0/PdII^{II} systems (e.g., XPhos vs. SPhos) to balance turnover number and side-product formation .

Q. What orthogonal protection/deprotection strategies enable selective modification of the carbamate group?

  • Methodological Answer :
  • Acid Sensitivity : Cleave tert-butyl carbamate with TFA/DCM (1:1 v/v) while preserving methylsulfonyl groups .
  • Enzymatic Hydrolysis : Use lipases in buffered solutions (pH 7.4) for regioselective deprotection .

Q. Which in vitro assays evaluate membrane permeability and target engagement of derivatives?

  • Methodological Answer :
  • PAMPA Assays : Measure logP values to predict blood-brain barrier penetration .
  • SPR Biosensors : Quantify binding kinetics (kon_{on}/koff_{off}) to protein targets (e.g., proteases) .

Q. How can multivariate analysis (DoE) accelerate multi-step synthesis optimization?

  • Methodological Answer :
  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, temperature) .
  • Response Surface Modeling : Central Composite Design (CCD) to maximize yield while minimizing impurities .

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